N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19F3N4O3S and its molecular weight is 440.44. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Structures
The research on derivatives of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has highlighted their potential as ligands for metal coordination due to their complex molecular and supramolecular structures. These structures facilitate N-H...N hydrogen bonding, which plays a crucial role in forming dimers, supramolecular layers, and linear chains. This property could be leveraged in designing new coordination compounds with specific properties (Jacobs, Chan, & O'Connor, 2013).
Antimicrobial and Antifungal Activities
Derivatives bearing the benzenesulfonamide moiety have shown significant antimicrobial and antifungal activities. These compounds, especially those with trifluoromethyl groups, were synthesized and screened against pathogenic bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and fungal yeasts including Saccharomyces cerevisiae and Candida albicans. The presence of the benzenesulfonamide moiety contributes to their antimicrobial potential, which could be explored further for the development of new antimicrobial agents (Chandak et al., 2013).
Anti-inflammatory and Analgesic Properties
Studies on celecoxib derivatives, including those related to this compound, have revealed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain. These findings suggest potential therapeutic applications for these compounds in treating inflammation and pain (Küçükgüzel et al., 2013).
Catalysis and Chemical Synthesis
The derivatives have also been explored in catalysis, particularly in base-free transfer hydrogenation of ketones. These studies have demonstrated that complexes bearing pyridinesulfonamide ligands exhibit high activity in the transfer hydrogenation process. This catalytic efficiency, even under air without the need for dried and degassed substrates or basic additives, opens up new avenues for chemical synthesis and industrial applications (Ruff, Kirby, Chan, & O'Connor, 2016).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c1-13-15(14(2)26(25-13)18-9-5-6-11-23-18)10-12-24-30(27,28)17-8-4-3-7-16(17)29-19(20,21)22/h3-9,11,24H,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQXLVHNPQMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.